molecular formula C22H14ClN3 B2630386 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-06-5

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2630386
CAS No.: 901045-06-5
M. Wt: 355.83
InChI Key: RKXKRHIYZHTZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinoline ring The presence of a chlorine atom at the 7th position and phenyl groups at the 1st and 3rd positions further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoloquinolines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
  • 4-hydroxy-2-quinolones
  • 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazoloquinolines and contributes to its specific applications in medicinal chemistry and biological studies .

Properties

IUPAC Name

7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKRHIYZHTZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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